5-(Cyclohexyloxy)-2-hydroxybenzoic acid
Description
5-(Cyclohexyloxy)-2-hydroxybenzoic acid is a benzoic acid derivative characterized by a hydroxyl group at position 2 and a cyclohexyloxy substituent (-O-cyclohexane) at position 5 on the aromatic ring. This compound combines the structural features of salicylic acid (2-hydroxybenzoic acid) with a lipophilic cyclohexyl ether group, which may enhance its membrane permeability or alter its pharmacokinetic properties compared to simpler derivatives.
Properties
Molecular Formula |
C13H16O4 |
|---|---|
Molecular Weight |
236.26 g/mol |
IUPAC Name |
5-cyclohexyloxy-2-hydroxybenzoic acid |
InChI |
InChI=1S/C13H16O4/c14-12-7-6-10(8-11(12)13(15)16)17-9-4-2-1-3-5-9/h6-9,14H,1-5H2,(H,15,16) |
InChI Key |
NPUMIDNVLATMFE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC2=CC(=C(C=C2)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclohexyloxy)-2-hydroxybenzoic acid typically involves the reaction of 2-hydroxybenzoic acid (salicylic acid) with cyclohexanol in the presence of a suitable catalyst. The reaction proceeds through an esterification process, followed by hydrolysis to yield the desired product. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of 5-(Cyclohexyloxy)-2-hydroxybenzoic acid may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalytic systems can further optimize the reaction conditions, ensuring consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(Cyclohexyloxy)-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexyloxybenzoquinone.
Reduction: Formation of cyclohexyloxybenzyl alcohol.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
5-(Cyclohexyloxy)-2-hydroxybenzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Cyclohexyloxy)-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play a crucial role in its binding to target proteins and enzymes, modulating their activity. The cyclohexyloxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and improving its bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 5-(Cyclohexyloxy)-2-hydroxybenzoic acid, highlighting differences in substituents, molecular weights, synthesis pathways, and biological activities:
*Calculated based on molecular formula C₁₃H₁₆O₄.
Key Structural and Functional Differences:
The bis-prenylamino group in the aspirin analog () introduces bulkier substituents, which may affect binding to biological targets like HSP-16.2 .
Synthetic Accessibility: Alkylation of 5-aminosalicylic acid (e.g., with allyl or prenyl bromides) is a common route for nitrogen-containing derivatives . Ether-linked derivatives (e.g., 5-cyanophenoxy) require coupling of phenolic intermediates with activated halides .
Biological Activity: Anti-inflammatory Potential: Salicylic acid derivatives (e.g., 5-methoxysalicylic acid) are known for COX inhibition, while the target compound’s cyclohexyl group may confer unique receptor interactions . Antimicrobial Activity: Sulfamoyl-containing analogs () exhibit potent antibacterial effects, suggesting that the target compound’s ether group could be optimized for similar applications .
Thermal and Oxidative Stability: Compounds with electron-withdrawing groups (e.g., -CN in 5-(4-cyanophenoxy)-2-hydroxybenzoic acid) may exhibit greater stability under oxidative conditions compared to electron-donating substituents like cyclohexyloxy .
Research Findings and Data Tables
Table 1: Yield and Reaction Conditions for Selected Derivatives
Critical Analysis of Contradictions and Limitations
- Synthetic Yields: The cyclothiomethylation of 5-aminosalicylic acid () yields 89% for the dithiazinan derivative, while prenylated analogs () show lower yields (32-75%), indicating steric hindrance challenges in alkylation reactions .
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